Lipophilicity (logP) Differentiation vs. the Non-Chloromethyl Analog 1-Cyclopentyl-3-methyl-1H-pyrazole
The target compound exhibits a computed logP of 2.63, which is approximately 0.83 log units higher than that of its closest non-halogenated analog, 1-cyclopentyl-3-methyl-1H-pyrazole (XLogP3 = 1.8) . This difference translates to a roughly 6.8-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the chloromethyl substituent at the 4-position.
| Evidence Dimension | Octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 2.63 (computed, mcule property calculator) |
| Comparator Or Baseline | 1-Cyclopentyl-3-methyl-1H-pyrazole: XLogP3 = 1.8 (computed, PubChem/BOC Sciences) |
| Quantified Difference | ΔlogP ≈ +0.83 (approximately 6.8× higher partition coefficient) |
| Conditions | Computed logP values from different calculators (mcule logP vs. XLogP3); both are in silico predictions and not experimentally measured logP values |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting intracellular or membrane-associated targets (e.g., FXR, GPCRs, kinases), higher lipophilicity can enhance passive membrane permeability, but this must be balanced against solubility; the quantified difference informs rational scaffold selection where logP tuning is critical.
